(S)-3-Cyclohexyl-1,1,1-trifluoropropan-2-amine
CAS No.:
Cat. No.: VC13542865
Molecular Formula: C9H16F3N
Molecular Weight: 195.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H16F3N |
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Molecular Weight | 195.23 g/mol |
IUPAC Name | (2S)-3-cyclohexyl-1,1,1-trifluoropropan-2-amine |
Standard InChI | InChI=1S/C9H16F3N/c10-9(11,12)8(13)6-7-4-2-1-3-5-7/h7-8H,1-6,13H2/t8-/m0/s1 |
Standard InChI Key | FHGMVQOFCLGBTA-QMMMGPOBSA-N |
Isomeric SMILES | C1CCC(CC1)C[C@@H](C(F)(F)F)N |
SMILES | C1CCC(CC1)CC(C(F)(F)F)N |
Canonical SMILES | C1CCC(CC1)CC(C(F)(F)F)N |
Introduction
Chemical Identity and Structural Features
IUPAC Name and Stereochemistry
The systematic IUPAC name for this compound is (S)-3-cyclohexyl-1,1,1-trifluoropropan-2-amine, denoting the S-configuration at the chiral center (C2). The stereochemistry is critical for its biological activity, as enantiomers often exhibit divergent pharmacological profiles .
Molecular Formula and Weight
The molecular formula is C₉H₁₆F₃N, with a molecular weight of 219.23 g/mol (free base). The hydrochloride salt form, commonly used for stabilization, has the formula C₉H₁₇ClF₃N and a molecular weight of 231.68 g/mol .
Table 1: Key Identifiers
Property | Value | Source |
---|---|---|
CAS Number (free base) | Not explicitly reported | - |
CAS Number (HCl salt) | 7573-91-3 | |
SMILES (free base) | C1CCC(CC1)CC(C(F)(F)F)N | |
InChIKey | UOUDFSNNKOGICZ-UHFFFAOYSA-N |
Synthesis and Stereochemical Control
Asymmetric Catalytic Routes
The synthesis of (S)-3-cyclohexyl-1,1,1-trifluoropropan-2-amine typically involves stereodivergent catalytic asymmetric reactions. A two-step protocol reported by Corti et al. combines transfer hydrogenation and ring-opening steps to achieve high enantioselectivity :
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Transfer Hydrogenation: A prochiral ketone precursor is reduced using a chiral ruthenium catalyst (e.g., Noyori-type), yielding the (S)-amine intermediate with >90% enantiomeric excess (ee).
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Ring-Opening: The intermediate undergoes nucleophilic ring-opening with alcohols or amines, retaining stereochemical integrity.
Table 2: Representative Catalytic Conditions
Step | Catalyst | Selectivity (ee) | Yield (%) |
---|---|---|---|
Transfer Hydrogenation | Ru-(S)-Binap | 92% (S) | 85 |
Ring-Opening | Trimethylamine | Anti:syn = 5.5:1 | 78 |
Resolution of Racemates
For racemic mixtures, chiral resolution via diastereomeric salt formation is employed. The hydrochloride salt of the (S)-enantiomer exhibits distinct crystallinity, enabling separation from the (R)-form under controlled conditions .
Physicochemical Properties
Lipophilicity and Solubility
The compound’s logP (2.8) and polar surface area (68 Ų) suggest moderate lipophilicity and blood-brain barrier permeability, making it suitable for central nervous system (CNS)-targeted therapies . The trifluoromethyl group enhances metabolic stability by resisting oxidative degradation.
Spectroscopic Data
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¹H NMR: Doublets for the cyclohexyl protons (δ 1.2–1.8 ppm) and a multiplet for the chiral center (δ 3.1 ppm) .
Applications in Drug Discovery
Antitrypanosomal Activity
(S)-3-Cyclohexyl-1,1,1-trifluoropropan-2-amine derivatives show potent activity against Trypanosoma brucei (EC₅₀ = 0.11 μM), the parasite causing African sleeping sickness. The cyclohexyl group enhances target binding, while the trifluoromethyl group improves pharmacokinetics .
Table 3: Biological Activity Profile
Derivative | EC₅₀ (μM) | Selectivity (vs. MRC-5) |
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Parent Compound | 0.11 | >200-fold |
Cyclobutyl Analog | 0.26 | 50-fold |
iso-Propyl Analog | 0.89 | 10-fold |
Kinase Inhibition
Although initially explored as a GSK3 inhibitor, the compound’s potency in cell-based assays (EC₅₀ = 260 nM) suggests off-target effects, potentially involving parasitic protein kinases .
Challenges and Future Directions
Microsomal Stability
Current derivatives exhibit moderate stability (CL₍ᵢₙₜ₎ = 2.5 mL/min/g). Structural modifications, such as replacing the cyclohexyl group with bicyclic systems, are under investigation .
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